2-(2-(Diethylamino)ethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(2-(Diethylamino)ethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a fused chromene-pyrrole core, substituted at the 1-position with a pyridin-2-yl group and at the 2-position with a 2-(diethylamino)ethyl chain. The compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as exemplified in related syntheses .
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-24(4-2)13-14-25-19(16-10-7-8-12-23-16)18-20(26)15-9-5-6-11-17(15)28-21(18)22(25)27/h5-12,19H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJHFOUDIWIZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(Diethylamino)ethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dihydrochromeno-pyrrole core with a diethylaminoethyl side chain and a pyridine moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant antibacterial activity. For instance, studies have shown that related structures demonstrate efficacy against both Staphylococcus aureus and Escherichia coli , comparable to traditional antibiotics like gentamicin . The presence of the pyrrole ring is believed to enhance this activity through interactions with bacterial cell membranes.
Antioxidant Properties
Compounds similar to this compound have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems, which may have implications for age-related diseases and cancer prevention .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes. Notably, it acts as an inhibitor of the main protease (Mpro) of SARS-CoV-2, suggesting its possible use in antiviral therapies. This mechanism is critical given the ongoing global health challenges posed by viral infections .
The biological activities of this compound are thought to arise from several mechanisms:
- Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular targets, potentially modulating signaling pathways involved in inflammation and cell survival.
- Antioxidant Mechanisms : The ability to donate electrons or hydrogen atoms enables the compound to neutralize free radicals effectively.
Case Studies and Research Findings
Recent studies have synthesized libraries of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives using multicomponent reactions. These studies reported high yields (up to 92%) and good purity (>95% HPLC) for the synthesized compounds . The findings suggest that these derivatives could serve as lead compounds for further pharmacological exploration.
Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including those similar to the target compound, exhibit significant anticancer properties. For instance, pyrrolo[2,3-b]pyridine derivatives have been shown to possess various pharmacological activities such as anticancer, anti-inflammatory, and analgesic effects. The structural features of these compounds facilitate interactions with biological targets that are crucial for cancer cell proliferation and survival .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways that are pivotal in cancer cell metabolism. For example, compounds with similar structures have been reported to inhibit the activity of kinases involved in tumor growth and metastasis .
Neuropharmacological Applications
CNS Activity
The diethylamino group present in the compound enhances its lipophilicity, potentially allowing it to cross the blood-brain barrier. This property is crucial for developing treatments for central nervous system disorders such as depression and anxiety. Compounds with similar structural motifs have shown promise as neuroprotective agents .
Synthesis and Structural Modifications
Synthetic Pathways
Various synthetic strategies have been developed to create derivatives of the target compound. For example, cyclo-condensation reactions involving active methylene compounds can yield new substituted pyrrole derivatives. These methods not only enhance yield but also allow for the introduction of various functional groups that can modulate biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the therapeutic efficacy of these compounds. By modifying substituents on the pyrrole or pyridine rings, researchers can fine-tune the biological activity and selectivity of these molecules .
Material Science Applications
Organic Electronics
Beyond medicinal applications, compounds like 2-(2-(Diethylamino)ethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may find applications in organic electronics due to their unique electronic properties. The conjugated system within the molecule can facilitate charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Anticancer Activity
A study published in Bull. Chem. Soc. Ethiop. demonstrated that a series of pyrrolo[2,3-b]pyridine derivatives exhibited potent anticancer activity against various cancer cell lines. The study highlighted the importance of specific structural features in enhancing cytotoxicity .
Case Study 2: Neuropharmacological Effects
Research conducted on diethylamino-substituted compounds showed promising results in animal models for depression and anxiety disorders. These findings suggest that modifications to the diethylamino group can significantly impact the pharmacological profile of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its core scaffold with numerous derivatives synthesized via similar routes. Key structural variations among analogues include:
- Aryl Groups at the 1-Position: 1-(2-Fluorophenyl) Derivative (AV-C): Features a fluorophenyl group and a thiadiazolyl side chain. Demonstrated antiviral activity against Zika, Chikungunya, and dengue viruses . 1-(3,4-Dimethoxyphenyl) Derivative (NCGC00538279): Substituted with a dimethoxyphenyl group and dimethylaminopropyl chain, explored as a ghrelin receptor ligand .
- Alkyl/Aminoalkyl Chains at the 2-Position: 2-(Dimethylamino)ethyl Derivatives: Smaller alkyl groups (e.g., in Vydzhak and Panchishin’s 2010 work) exhibit lower steric hindrance and higher polarity compared to diethylaminoethyl . 2-(2-Hydroxyethyl) Derivatives: Hydrophilic chains improve aqueous solubility, as seen in compound 4{4–19-7} (IR: 3371 cm⁻¹ for -OH) . 2-Allyl Derivatives: Allyl groups (e.g., 4{3–3-6}) may facilitate further functionalization via click chemistry .
Physicochemical Properties
- Molecular Weight and Polarity: Compound Molecular Formula Molecular Weight Notable Features Target Compound C₂₆H₂₉N₃O₃ 443.5 g/mol Pyridine N enhances polarity AV-C C₂₃H₁₇FN₄O₃S 454.5 g/mol Thiadiazole adds rigidity 4{4–19-7} C₂₄H₂₅NO₇ 439.5 g/mol Hydroxyethyl improves solubility
- Spectroscopic Data: IR spectra for all derivatives show strong C=O stretches (~1700–1650 cm⁻¹) . The target compound’s ¹H NMR would display distinct pyridin-2-yl proton signals (δ ~8.5–7.5 ppm) and diethylaminoethyl resonances (δ ~2.5–3.5 ppm) .
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using a one-pot multicomponent approach with methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key parameters include:
- Temperature : 80–100°C for 15–20 hours (prolonged heating for aldehydes with electron-donating groups) .
- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction rates .
- Catalysts : Acidic or basic conditions (e.g., acetic acid) for cyclization .
- Yield optimization : Crystallization without chromatography achieves >95% purity in 43–86% yields .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR spectroscopy : Confirms substituent positions and stereochemistry via proton and carbon shifts .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₆N₂O₄, MW 406.48) .
- HPLC : Assesses purity (>95%) and monitors reaction progress .
Q. How can in vitro biological activity (e.g., cytotoxicity) be systematically evaluated?
- Methodological Answer :
- Cell line selection : Use cancer models (e.g., MCF-7 breast cancer) for IC₅₀ determination .
- Assay design : MTT assays quantify cell viability after 48–72 hours of exposure .
- Controls : Include reference drugs (e.g., doxorubicin) and solvent-only controls to validate specificity .
Advanced Research Questions
Q. How can data contradictions in biological activity across studies be resolved?
- Methodological Answer :
- Purity verification : Use HPLC to rule out impurities (>95% purity required) .
- Substituent analysis : Compare activities of derivatives with varied groups (e.g., methoxy vs. chloro) to isolate structural drivers .
- Dose-response curves : Ensure linearity across concentrations to confirm dose-dependent effects .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce ester groups to improve solubility; hydrolyze in vivo to active form .
- Nanocarrier systems : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation .
- LogP optimization : Adjust diethylamino or pyridinyl groups to balance hydrophilicity (target LogP 2–4) .
Q. Which advanced analytical methods validate thermal stability and degradation pathways?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures (>200°C indicates stability) .
- DSC (Differential Scanning Calorimetry) : Identifies phase transitions and amorphous/crystalline ratios .
- LC-MS/MS : Tracks degradation products under stress conditions (e.g., heat, light) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Substituent screening : Test derivatives with:
| Substituent Position | Functional Group | Observed Effect |
|---|---|---|
| Pyridinyl (R₁) | 2-Pyridyl | ↑ Cytotoxicity |
| Diethylamino (R₂) | Ethyl vs. Methyl | ↑ Bioavailability |
| Chromeno core | Methoxy | ↓ Metabolic clearance |
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II .
Q. What in silico methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using PyMOL .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability .
- QSAR models : Correlate electronic descriptors (e.g., HOMO-LUMO) with IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
